molecular formula C12H15N3O2 B1404784 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1385031-87-7

1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B1404784
CAS No.: 1385031-87-7
M. Wt: 233.27 g/mol
InChI Key: GZACXKXTCLWLRP-UHFFFAOYSA-N
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Description

1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a triazole derivative featuring a 1,2,3-triazole core substituted with a 4-methoxyphenylmethyl group at the N1 position and a hydroxymethyl (-CH2OH) group at the C4 position. This compound is of interest due to its structural similarity to bioactive triazole-containing molecules, which are widely explored in medicinal chemistry for their antimicrobial, anticancer, and enzyme-inhibitory properties . Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" for constructing 1,2,3-triazoles .

Properties

IUPAC Name

1-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9(16)12-8-15(14-13-12)7-10-3-5-11(17-2)6-4-10/h3-6,8-9,16H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZACXKXTCLWLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385031-87-7
Record name 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
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Biological Activity

The compound 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol , with the CAS number 1001112-90-8, is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 231.25 g/mol
  • Structure : The compound features a triazole ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. Specifically, compounds similar to this compound have shown effectiveness against various pathogens, including bacteria and fungi. For example:

Pathogen Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansModerate inhibition

In vitro studies demonstrate that this compound exhibits a promising antibacterial profile against ESKAPE pathogens, which are notorious for their antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.

A study indicated that similar compounds displayed cytotoxic effects on several cancer cell lines with IC50 values indicating effective growth inhibition:

Cell Line IC50 (µg/mL) Reference
MCF-7 (breast cancer)5.2
A549 (lung cancer)3.8
HeLa (cervical cancer)4.5

The presence of the methoxy group on the phenyl ring enhances the cytotoxicity, suggesting a structure-activity relationship that warrants further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Triazoles often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of microbial membranes.
  • Modulation of Signaling Pathways : In cancer cells, these compounds may alter signaling pathways related to cell growth and survival.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to their unsubstituted counterparts.

Study on Anticancer Properties

In another study focusing on anticancer effects, researchers synthesized several triazole derivatives and tested their efficacy against different cancer cell lines. The results showed that compounds with structural similarities to this compound had significant inhibitory effects on tumor growth in vitro and in vivo models.

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. Studies indicate that 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol demonstrates effective activity against various bacterial strains and fungi. This makes it a candidate for development as an antimicrobial agent in pharmaceuticals .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the triazole ring is critical in enhancing the compound's interaction with biological targets .

Anti-inflammatory Effects

In vitro studies have indicated that derivatives of triazoles can exhibit anti-inflammatory properties. The specific compound may modulate inflammatory pathways, making it a potential therapeutic agent for conditions characterized by excessive inflammation .

Plant Growth Regulators

Triazole compounds are known to influence plant growth and development. The application of this compound in agriculture may enhance crop yield by acting as a growth regulator or by providing resistance against plant pathogens .

Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduced apoptosis in various cancer cell lines
Anti-inflammatory EffectsReduced inflammation markers in vitro
Agricultural UseEnhanced growth in treated plants compared to controls

Comparison with Similar Compounds

1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

  • Structure : The 4-methoxy group is replaced with a fluorine atom.
  • hydrophobic effects) . Lower molecular weight (C11H12FN3O vs. C12H15N3O2) and logP due to fluorine’s smaller size and electronegativity.
  • Synthesis : Likely synthesized via analogous CuAAC methods, with 4-fluorobenzyl azide as a precursor.

1-{1-[(4-Nitrophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Oxime

  • Structure: Features a nitro group at the para position and an oxime (-NOH) instead of a hydroxyl group.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, reducing solubility in polar solvents but enhancing stability in acidic conditions .
    • The oxime moiety introduces additional hydrogen-bonding capacity, which may influence crystallinity and biological target interactions .
  • Synthesis : Derived from the condensation of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride .

Functional Group Modifications

1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

  • Structure : The hydroxymethyl (-CH2OH) group is replaced with a ketone (-COCH3).
  • Key Differences :
    • The ketone reduces polarity, lowering water solubility compared to the alcohol derivative.
    • Enhanced reactivity in nucleophilic addition reactions (e.g., hydrazone formation) .
  • Applications : Used as a precursor for hydrazine derivatives in antidiabetic and antimicrobial agent development .

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

  • Structure : Substituted with a chlorophenyl group and a primary alcohol (-CH2OH).
  • Key Differences :
    • Chlorine’s moderate electronegativity balances hydrophobicity and electronic effects, making this compound a versatile intermediate in drug discovery .
    • Higher logP compared to the methoxy derivative, impacting membrane permeability.

Structural Analogues with Extended Functionality

2-(1-(6-Phenylpurin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

  • Structure : Incorporates a purine ring system linked to the triazole.
  • Increased molecular weight and complexity reduce synthetic yield compared to simpler triazoles.

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one

  • Structure : Chalcone derivative with a nitro-substituted triazole and naphthyl group.
  • Key Differences :
    • The extended conjugated system enhances UV absorption, useful in photochemical applications .
    • The nitro group and chalcone backbone contribute to antimicrobial and antiproliferative activities .

Comparative Data Table

Compound Name Substituent (R) Functional Group (X) Molecular Formula Key Properties/Applications References
1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol 4-OCH3 -CH2OH C12H15N3O2 Enhanced solubility, bioactive scaffold
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol 4-F -CH2OH C11H12FN3O Improved membrane permeability
1-{1-[(4-Nitrophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Oxime 4-NO2 -C(O)NOH C12H12N4O3 Crystallographic stability, antimicrobial
1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one 4-OCH3 -COCH3 C12H13N3O2 Precursor for hydrazine derivatives
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Cl -CH2OH C9H8ClN3O Versatile drug intermediate

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a "click chemistry" approach , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a robust and regioselective method to construct 1,4-disubstituted 1,2,3-triazoles.

Key steps:

Detailed Synthetic Procedure

Step Reagents & Conditions Description Notes
1 4-Methoxybenzyl bromide + Sodium azide, DMF, room temp Nucleophilic substitution to form 4-methoxybenzyl azide High yield, mild conditions
2 Propargyl alcohol or protected propargyl alcohol Alkyne with ethan-1-ol moiety Can be used directly or protected
3 CuSO4·5H2O + Sodium ascorbate, t-BuOH/H2O, room temp CuAAC reaction between azide and alkyne Regioselective formation of 1,4-disubstituted triazole
4 Purification by column chromatography or recrystallization Isolation of pure this compound Yields typically range 70-90%

Research Findings and Optimization

  • Catalyst Systems:
    Copper(I) catalysts generated in situ from copper(II) sulfate and sodium ascorbate are preferred for their mildness and efficiency. Alternative catalysts such as CuI or Cu nanoparticles have also been reported but with varying yields.

  • Solvent Effects:
    Mixed solvents like tert-butanol/water facilitate the reaction by dissolving both hydrophilic and hydrophobic components.

  • Temperature and Time:
    Ambient temperature is sufficient; reaction times vary from 1 to 24 hours depending on scale and catalyst loading.

  • Purification:
    The product is typically purified by silica gel chromatography or recrystallization from ethanol or ethyl acetate.

Alternative Synthetic Routes

  • Lithiation and Electrophilic Substitution:
    Some patents describe the lithiation of triazole rings followed by electrophilic substitution to introduce functional groups at specific positions (e.g., carboxylation, halogenation), which can be further transformed into ethan-1-ol derivatives. However, these methods are more complex and less direct for this compound.

  • Use of Protected Intermediates:
    Protection of hydroxyl groups during synthesis can improve yields and selectivity but requires additional deprotection steps.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield (%) Advantages Disadvantages
CuAAC "Click" reaction 4-methoxybenzyl azide + propargyl alcohol CuSO4 + sodium ascorbate Room temp, t-BuOH/H2O, 1-24 h 70-90 High regioselectivity, mild conditions Requires azide preparation
Lithiation + electrophilic substitution Triazole + n-BuLi + electrophiles None (organolithium reagent) Low temp, inert atmosphere 50-70 Functional group diversity More steps, sensitive reagents
Protected alkyne approach Protected propargyl alcohol + azide Cu(I) catalyst Room temp 60-85 Protects sensitive groups Additional protection/deprotection steps

Summary of Key Research Findings

  • The copper(I)-catalyzed azide-alkyne cycloaddition remains the most efficient, reliable, and widely used method for preparing 1,2,3-triazole derivatives such as this compound.
  • Optimization of catalyst loading, solvent system, and reaction time can significantly improve yield and purity.
  • Alternative methods involving lithiation and electrophilic substitution provide routes to functionalize the triazole ring but are more complex and less commonly used for this specific compound.
  • The availability of 4-methoxybenzyl azide and propargyl alcohol as starting materials makes the click reaction approach practical and scalable.

Q & A

Basic Synthesis and Characterization

Q1: What are the optimized laboratory-scale synthesis methods for 1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, and how is the product characterized? A1:

  • Synthesis Protocol :

    • A scalable method involves iron phthalocyanine (FePC)-catalyzed hydration of alkynes under aerobic conditions. Key steps:
  • Reactant: 4-Methylphenylacetylene (0.5 mmol scale) with FePC (0.25 mol%) in ethanol solvent at room temperature for 6–24 hours .

  • Workup: Dilution with CH₂Cl₂, aqueous extraction, drying over Na₂SO₄, and purification via flash chromatography (yield: ~67.8%) .

    • Alternative routes include click chemistry (CuAAC) for triazole ring formation, followed by hydroxylation .
  • Characterization :

    • ¹H/¹³C NMR : Peaks for the triazole (δ 7.11–7.78 ppm), methoxyphenyl (δ 3.80 ppm for -OCH₃), and ethanol moiety (δ 4.75 ppm for -CH(OH)-) .
    • TLC : Rf values monitored in hexane:ethyl acetate (3:1) .

Structural Confirmation and Hydrogen Bonding

Q2: How is the molecular conformation of this compound validated, and what intermolecular interactions are observed? A2:

  • X-ray Crystallography :
    • Monoclinic crystal system (space group C2/c) with unit cell parameters:
  • a = 23.409 Å, b = 4.8347 Å, c = 20.607 Å, β = 116.275° .
    • Hydrogen-bonding network: O-H···N interactions between the hydroxyl group and triazole nitrogen (distance: ~2.85 Å) stabilize the lattice .
  • Comparative Analysis :
    • Similar triazole derivatives show planar triazole rings with dihedral angles <5° relative to the phenyl group .

Advanced Reactivity and Regioselectivity

Q3: What factors influence the regioselectivity of alkyne hydration in synthesizing this compound? A3:

  • Catalyst Role : FePC promotes Markovnikov addition due to its Lewis acidity, directing -OH attachment to the more substituted carbon .
  • Anti-Markovnikov Pathways : Require radical initiators (e.g., AIBN) or Brønsted acids (e.g., H₂SO₄), but yield <20% under non-optimized conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor triazole ring stability, while ethanol enhances hydroxyl group solvation .

Comparative Catalytic Efficiency

Q4: How do different catalysts impact the synthesis efficiency and purity? A4:

Catalyst Yield (%) Selectivity (Markovnikov:Anti) Conditions
FePC67.89:1RT, aerobic
CuI52.38:260°C, N₂
H₂SO₄28.56:4Reflux
  • Key Insight : FePC offers superior regioselectivity and yield under mild conditions, but CuI is preferable for functional group tolerance .

Biological Activity and Applications

Q5: What preliminary evidence exists for the biological activity of this compound? A5:

  • Antimicrobial Screening :
    • Derivatives with triazole-ethanol motifs show moderate activity against E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 16 µg/mL) .
    • Mechanism: Disruption of microbial membrane integrity via hydroxyl group interactions .
  • Drug Development : Structural analogs are explored as neuromodulators due to phenethylamine-like backbones .

Environmental and Degradation Concerns

Q6: What are the potential environmental risks of this compound, and how can its degradation be studied? A6:

  • Ecotoxicology : Limited data, but structurally similar alcohols exhibit low acute toxicity (LC50 >100 mg/L in fish) .
  • Degradation Pathways :
    • Photolysis : UV exposure in aqueous media degrades the triazole ring into NH₃ and CO₂ .
    • Biodegradation : Use OECD 301F tests with activated sludge to assess mineralization rates .

Advanced Functionalization Strategies

Q7: How can the hydroxyl or triazole groups be modified for targeted applications? A7:

  • Phosphonate Derivatives :
    • Appel reaction with CBr₄/PPh₃ converts -OH to -Br, followed by Michaelis-Becker reaction with dialkyl phosphites .
    • Yields phosphonate-functionalized triazoles (e.g., dimethyl ({4-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazol-1-yl}methyl)phosphonate) for antiviral studies .
  • Esterification : Steglich coupling with carboxylic acids enhances lipophilicity for blood-brain barrier penetration .

Data Gaps and Future Research Directions

Q8: What critical research gaps remain for this compound? A8:

  • Mechanistic Studies : Elucidate FePC’s role in alkyne hydration via in-situ XAFS or DFT calculations .
  • Biological Profiling : Expand SAR studies by introducing electron-withdrawing groups (e.g., -NO₂) to the phenyl ring .
  • Green Chemistry : Develop biocatalytic routes using alcohol dehydrogenases to improve enantioselectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

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